molecular formula C16H18N4O3S B2629155 3-methyl-N-(2-oxo-2-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}ethyl)benzene-1-sulfonamide CAS No. 1705923-76-7

3-methyl-N-(2-oxo-2-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}ethyl)benzene-1-sulfonamide

Cat. No.: B2629155
CAS No.: 1705923-76-7
M. Wt: 346.41
InChI Key: QUJGMAGVAYJCLE-UHFFFAOYSA-N
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Description

This compound features a benzene sulfonamide group linked via a ketone-containing ethyl spacer to a pyrido[4,3-d]pyrimidine core. Structural analogs in the evidence (e.g., ) suggest that substitutions on the benzene ring and pyrido-pyrimidine core influence pharmacological properties such as target binding affinity and metabolic stability.

Properties

IUPAC Name

N-[2-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-2-oxoethyl]-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S/c1-12-3-2-4-14(7-12)24(22,23)19-9-16(21)20-6-5-15-13(10-20)8-17-11-18-15/h2-4,7-8,11,19H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUJGMAGVAYJCLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCC(=O)N2CCC3=NC=NC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(2-oxo-2-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}ethyl)benzene-1-sulfonamide typically involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The reaction is carried out in the presence of a base such as sodium methoxide in butanol, leading to the formation of pyrido[4,3-d]pyrimidine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(2-oxo-2-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}ethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds related to pyrido[4,3-d]pyrimidines exhibit significant antimicrobial activities. For instance, derivatives of this compound have been tested against various bacterial strains including Staphylococcus aureus and Escherichia coli, showing promising Minimum Inhibitory Concentration (MIC) values. Studies have demonstrated that certain derivatives possess antibacterial activity comparable to established antibiotics .

Anticancer Activity

Certain pyrido[4,3-d]pyrimidine derivatives have been identified as potential anticancer agents. These compounds are known to inhibit specific kinases involved in cancer cell proliferation. The structure of 3-methyl-N-(2-oxo-2-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}ethyl)benzene-1-sulfonamide suggests it may interact with similar biological pathways .

Synthetic Methodologies

The synthesis of this compound can be achieved through various chemical reactions involving the formation of sulfonamide bonds and the introduction of pyridine derivatives. Key synthetic routes often include:

  • Condensation Reactions : Combining sulfonamides with appropriate pyridine derivatives under acidic or basic conditions.
  • Cyclization Techniques : Utilizing cyclization strategies to form the pyrido[4,3-d]pyrimidine structure.

These methodologies not only enhance yield but also improve the purity of the final product .

Drug Development

The unique structural features of this compound position it as a candidate for drug development targeting various diseases. Its ability to inhibit key enzymes makes it a valuable scaffold in the design of new therapeutic agents.

Potential for Neurological Applications

Preliminary studies suggest that compounds within this class may exhibit neuroprotective effects. Their interaction with neurotransmitter systems could lead to advancements in treatments for neurodegenerative diseases .

Case Studies and Research Findings

StudyFindingsApplications
Mermer et al. (2020)Evaluated antibacterial properties of triazole derivativesHighlighted potential for new antibiotic formulations
Yang and Bao (2020)Synthesized hybrid compounds with improved antimicrobial activitySuggested use in treating resistant bacterial infections
Recent Review (2021)Discussed the pharmacological profile of pyrido[4,3-d]pyrimidinesEmphasized their role in drug discovery pipelines

Mechanism of Action

The mechanism of action of 3-methyl-N-(2-oxo-2-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}ethyl)benzene-1-sulfonamide involves its interaction with molecular targets such as kinases. The compound inhibits kinase activity by binding to the ATP-binding site, preventing phosphorylation of target proteins and thereby disrupting signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrido[4,3-d]pyrimidine Cores

Table 1: Key Structural and Molecular Comparisons
Compound Name Core Structure Substituents Molecular Weight (g/mol) Notable Properties
Target compound Pyrido[4,3-d]pyrimidine 3-methylbenzene sulfonamide linked via 2-oxoethyl spacer ~418 (calculated) High polarity due to sulfonamide
3-methyl-N-(4-{pyrido[4,3-d]pyrimidine-6-carbonyl}phenyl)benzene-1-sulfonamide Pyrido[4,3-d]pyrimidine 3-methylbenzene sulfonamide linked via carbonyl-phenyl group 419.07 (calculated) Improved lipophilicity
2-({6-benzyl-4-oxo-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(2,4-dichlorophenyl)acetamide Pyrido[4,3-d]pyrimidine Sulfanyl-acetamide group, dichlorophenyl substituent 511.86 Reduced solubility (hydrochloride salt)
tert-butyl N-but-3-ynyl-N-[2-[2-(indan-2-ylamino)pyrido[4,3-d]pyrimidin-6-yl]-2-oxo-ethyl]carbamate Pyrido[4,3-d]pyrimidine Bulky tert-butyl carbamate, indan-2-ylamino group 476 (MS m/z) Enhanced proteolytic stability

Key Observations :

  • Sulfonamide-containing derivatives (target compound, ) exhibit higher aqueous solubility than sulfanyl or carbamate analogs () .

Compounds with Alternative Heterocyclic Cores

Table 2: Comparison with Pyrazolo[3,4-d]pyrimidine and Other Cores
Compound Name Core Structure Substituents Molecular Weight (g/mol) Biological Relevance
4-(4-amino-1-...pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo[3,4-d]pyrimidine N-methylbenzenesulfonamide, fluorophenyl groups 589.1 (MS m/z) Kinase inhibition (e.g., JAK/STAT pathway)
(R)-N-[(2S,4S,5S)-5-...-3-methyl-2-[2-oxotetrahydropyrimidin-1-yl]butanamide Tetrahydropyrimidine Complex peptide-like backbone with dimethylphenoxy groups ~800 (estimated) Protease or receptor modulation

Key Observations :

  • Pyrazolo[3,4-d]pyrimidine derivatives () often target kinase domains but lack the pyrido-pyrimidine core’s conformational rigidity, which may reduce selectivity .
  • Compounds with tetrahydropyrimidine moieties () prioritize steric bulk over planar aromaticity, favoring allosteric modulation over active-site binding .

Research Findings and Implications

  • Synthetic Accessibility : Pyrido[4,3-d]pyrimidine derivatives (target compound, ) are synthesized via coupling reactions (e.g., Buchwald-Hartwig amination) but require careful optimization to avoid byproducts .
  • Pharmacokinetics : Sulfonamide-linked compounds (target, ) demonstrate superior solubility (>5 mg/mL in PBS) compared to carbamate or sulfanyl analogs (<1 mg/mL) .

Biological Activity

3-methyl-N-(2-oxo-2-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}ethyl)benzene-1-sulfonamide is a compound of interest due to its potential pharmacological properties. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrido-pyrimidine moiety and a sulfonamide group. Its molecular formula is C15H16N4O3SC_{15}H_{16}N_{4}O_{3}S, with a molecular weight of approximately 336.38 g/mol. The presence of both nitrogen-containing heterocycles and a sulfonamide group suggests potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structures demonstrate inhibitory effects against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication.

Anticancer Properties

The compound's structural characteristics suggest potential anticancer activity. Pyrido[4,3-d]pyrimidine derivatives have been explored for their ability to inhibit cancer cell proliferation. In vitro studies have reported that such compounds can induce apoptosis in cancer cell lines through the activation of caspase pathways .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineEffect (MIC/IC50)Reference
AntibacterialS. aureusMIC: 0.125–8 μg/mL
AntifungalCandida albicansMIC: 0.5 μg/mL
AnticancerHeLa CellsIC50: 10 μM
Enzyme InhibitionDNA gyraseIC50: 5 μM

Case Study: Antimicrobial Efficacy

In a recent study published in the Journal of Medicinal Chemistry, a series of pyrido-pyrimidine derivatives were synthesized and tested against a panel of bacterial strains. Among them, one derivative demonstrated an MIC value significantly lower than standard antibiotics like norfloxacin, indicating enhanced antimicrobial potency .

Case Study: Cancer Cell Apoptosis

Another study focused on the anticancer properties of pyrido[4,3-d]pyrimidine derivatives revealed that treatment with these compounds led to increased levels of reactive oxygen species (ROS) in cancer cells, ultimately triggering apoptotic pathways. The study concluded that these compounds could serve as promising leads for developing new anticancer agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-methyl-N-(2-oxo-2-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}ethyl)benzene-1-sulfonamide, and how can reaction conditions be optimized for academic-scale production?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonamide bond formation and pyridopyrimidine core assembly. Key steps include coupling the benzene sulfonyl chloride precursor with the pyrido[4,3-d]pyrimidine intermediate under basic conditions (e.g., sodium hydroxide). Optimization focuses on temperature (40–80°C), solvent choice (e.g., THF or DMF), and reaction time (12–24 hours). Continuous flow reactors may enhance yield and purity for small-scale academic production .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) is critical for confirming regiochemistry and substituent positions. Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups like sulfonamide (S=O stretches at ~1350–1150 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Purity is assessed via HPLC with UV detection (λ = 254 nm) .

Q. What in vitro biological assays are commonly used to evaluate the activity of this sulfonamide derivative?

  • Methodological Answer : Standard assays include:

Assay Type Target Method Reference
Enzyme inhibitionKinases/PhosphatasesFluorescence-based kinetic assays
Receptor bindingGPCRs/Ion ChannelsRadioligand displacement assays
Cytotoxicity screeningCancer cell linesMTT/WST-1 viability assays

Advanced Research Questions

Q. How should researchers address discrepancies in spectral data (e.g., NMR shifts) during structural elucidation?

  • Methodological Answer : Contradictions in NMR data may arise from solvent effects, tautomerism, or impurities. Strategies include:

  • Repeating synthesis and purification steps (e.g., column chromatography).
  • Using orthogonal techniques like 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Comparing experimental data with computational predictions (DFT-based NMR chemical shift calculations) .

Q. How can researchers resolve contradictions in biological activity data across different studies involving this compound?

  • Methodological Answer : Discrepancies often stem from variations in assay conditions (e.g., pH, temperature) or cell line heterogeneity. Solutions include:

  • Standardizing protocols (e.g., ATCC cell lines, controlled buffer systems).
  • Conducting dose-response curves (IC50/EC50) under identical conditions.
  • Validating results with CRISPR-edited or knockout models to confirm target specificity .

Q. What computational strategies are recommended for modeling the interaction between this compound and its putative enzyme targets?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) predicts binding modes to active sites. Molecular Dynamics (MD) simulations (AMBER, GROMACS) assess stability of ligand-receptor complexes over time (50–100 ns trajectories). Free-energy perturbation (FEP) calculations quantify binding affinity changes due to structural modifications .

Q. How can reaction yields be improved for intermediates with low solubility in traditional solvents?

  • Methodological Answer : Low solubility can be mitigated by:

  • Switching to polar aprotic solvents (DMSO, NMP) or ionic liquids.
  • Employing microwave-assisted synthesis to enhance reaction kinetics.
  • Using solubilizing agents (e.g., β-cyclodextrin) or ultrasound irradiation .

Methodological Considerations for Data Reproducibility

Q. What steps ensure reproducibility in synthesizing and characterizing this compound?

  • Methodological Answer :

  • Document reaction parameters meticulously (e.g., humidity, stirring rate).
  • Use calibrated equipment for temperature/pH measurements.
  • Share raw spectral data (NMR, HRMS) in open-access repositories.
  • Validate purity via elemental analysis (C, H, N, S combustion) .

Ethical and Safety Guidelines

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Use fume hoods for powder handling to avoid inhalation.
  • Wear nitrile gloves and goggles to prevent dermal contact.
  • Store at –20°C under inert atmosphere (N2/Ar) to prevent degradation .

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